(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine: is a chiral amine compound characterized by the presence of a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Alkylation: The triazole ring is then alkylated using a suitable alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate.
Reduction: The resulting intermediate is reduced using a reducing agent like lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Oxides and hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of microbial growth or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(1H-1,2,4-triazol-3-yl)propan-1-amine: Lacks the methyl group on the triazole ring.
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)butan-1-amine: Has an additional carbon in the alkyl chain.
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Has a shorter alkyl chain.
Uniqueness
- The presence of the methyl group on the triazole ring and the specific (1R) configuration contribute to its unique chemical and biological properties.
- The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H12N4 |
---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
(1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N4/c1-3-5(7)6-8-4(2)9-10-6/h5H,3,7H2,1-2H3,(H,8,9,10)/t5-/m1/s1 |
InChI Key |
KWCLNZQGWCJRBO-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](C1=NNC(=N1)C)N |
Canonical SMILES |
CCC(C1=NNC(=N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.